Hydrogen Bond Donors and Lipophilicity Advantage
The free acid form possesses 4 hydrogen bond donors (carboxylic acid and phenolic -OH groups) versus 0 for the fully deprotonated disodium salt (CAS 8003-87-0), as confirmed by structure-based calculations [1]. This difference translates into a computed XLogP of 5.1, indicating significant lipophilicity that enables solubility in organic solvents, whereas the disodium salt is predominantly water-soluble and insoluble in non-polar media [1]. For procurement decisions in non-aqueous metal complexation or organic-phase extraction, the free acid's hydrogen bond donor capacity directly governs solubility and pre-organizes the ligand for metal coordination.
| Evidence Dimension | Hydrogen Bond Donor Count / Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | HBD = 4; XLogP = 5.1 (free acid, CAS 72245-48-8) |
| Comparator Or Baseline | HBD = 0 (fully deprotonated); XLogP not applicable / highly negative (disodium salt, CAS 8003-87-0; class-level inference for ionized sulfonated or carboxylated azo dyes) |
| Quantified Difference | Net difference of 4 HBD; XLogP shift from highly hydrophilic (salt) to moderately lipophilic (free acid) |
| Conditions | Computational prediction (XLogP) and structural enumeration (HBD count) based on SMILES notation |
Why This Matters
Procurement of the correct salt form directly determines solvent compatibility; selecting the disodium salt for organic-phase experiments will result in precipitation or phase separation, whereas the free acid enables homogeneous non-aqueous workflows.
- [1] Basechem.org. CAS 72245-48-8: XLogP 5.1; Hydrogen Bond Donor Count: 4; Hydrogen Bond Acceptor Count: 11; Rotatable Bond Count: 8; Tautomer Count: 15. https://www.basechem.org View Source
